molecular formula C10H20ClNO2 B3000923 Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride CAS No. 2253641-25-5

Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride

Cat. No.: B3000923
CAS No.: 2253641-25-5
M. Wt: 221.73
InChI Key: IGDZLOMMRBRHSJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate hydrochloride (CAS: EN300-6491606) is a pyrrolidine-derived hydrochloride salt featuring a 2,2-dimethyl substitution on the pyrrolidine ring and an ethyl ester group. Its molecular formula is C₁₀H₂₀ClNO₂, with a molecular weight of 221.73 g/mol .

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-4-13-9(12)7-8-5-6-11-10(8,2)3;/h8,11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDZLOMMRBRHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNC1(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253641-25-5
Record name ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride typically involves the reaction of 2,2-dimethylpyrrolidine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Analogs

Pyrrolidine derivatives with variations in substituents and functional groups are critical for structure-activity relationship (SAR) studies. Key examples include:

(R)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride (CAS: 439918-59-9)
  • Molecular Formula: C₇H₁₄ClNO₂
  • Key Differences : Lacks the 2,2-dimethyl substitution and ethyl ester group; instead, it features a carboxylic acid moiety.
  • Similarity Score : 0.86 .
Ethyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride (CAS: 726139-60-2)
  • Molecular Formula: C₉H₁₈ClNO₂
  • Key Differences : Missing the 2,2-dimethyl groups on the pyrrolidine ring.
  • Similarity Score : 0.76 .
  • Implications : The lack of dimethyl substitution may increase conformational flexibility, altering binding affinity in receptor-targeted applications.
Methyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride (CAS: 1126794-67-9)
  • Molecular Formula: C₈H₁₆ClNO₂
  • Key Differences : Substitution of the ethyl ester with a methyl ester.
  • Implications : The shorter alkyl chain reduces molecular weight and may enhance aqueous solubility but decrease membrane permeability .

Piperidine-Based Analogs

Piperidine derivatives, which feature a six-membered ring, offer distinct physicochemical properties:

Ethyl 2-(3-Methylpiperidin-4-yl)acetate Hydrochloride
  • Molecular Formula: C₁₀H₂₀ClNO₂
  • Key Differences : Replaces the pyrrolidine ring with a piperidine ring and introduces a 3-methyl group.

Pyridine-Containing Analogs

Pyridine derivatives, such as ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride (CAS: 1050208-10-0), highlight the impact of aromaticity:

  • Molecular Formula: C₉H₁₂ClNO₃
  • Key Differences : Incorporates a pyridine ring instead of pyrrolidine and includes a hydroxyl group.

Structural and Functional Analysis

Physicochemical Properties

Property Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate Hydrochloride (R)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride
Molecular Weight (g/mol) 221.73 187.65 221.73
Ring Size 5-membered (pyrrolidine) 5-membered (pyrrolidine) 6-membered (piperidine)
Key Substituents 2,2-dimethyl, ethyl ester Carboxylic acid 3-methyl, ethyl ester
Solubility Moderate (hydrochloride salt enhances aqueous solubility) High (due to carboxylic acid) Moderate

Biological Activity

Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Synthesis

The synthesis of Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride typically involves the reaction of 2,2-dimethylpyrrolidine with ethyl bromoacetate. This reaction is facilitated by a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

The biological activity of Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride is attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of receptors or enzymes, leading to various biological effects. The exact pathways and targets vary based on the application context.

Biological Activity

The compound has been studied for several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial activity against certain pathogens, potentially through inhibition of bacterial enzymes involved in DNA replication and repair.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it may interact with neurotransmitter systems, influencing mood and cognition.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antibacterial Activity : A study demonstrated that derivatives of pyrrolidine compounds, including Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride, showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The IC50 values for these compounds were reported in the low nanomolar range, indicating potent antibacterial properties .
  • Enzyme Inhibition : Research has indicated that this compound can inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them valuable targets for antibiotic development .

Comparative Analysis

To better understand the unique properties of Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride, it can be compared with similar compounds:

Compound NameBiological ActivityIC50 Values (nM)
Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochlorideAntibacterial<100
Pyrrolidine-2-carboxylic acidPeptide synthesisN/A
N-MethylpyrrolidineSolvent/IntermediateN/A
Pyrrolidine-2,5-dioneTherapeutic applicationsN/A

Case Studies

  • Case Study on Antibacterial Efficacy : In a controlled laboratory setting, Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride was tested against strains of E. coli. The compound exhibited significant inhibition at concentrations as low as 25 nM, demonstrating its potential as a lead compound for antibiotic development.
  • Neuropharmacological Assessment : In animal models, administration of the compound resulted in observable changes in behavior consistent with modulation of neurotransmitter levels. This suggests a possible role in treating mood disorders or cognitive impairments.

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